molecular formula C4H8F2O2 B6250213 (2R)-1-(difluoromethoxy)propan-2-ol CAS No. 1268521-70-5

(2R)-1-(difluoromethoxy)propan-2-ol

Cat. No.: B6250213
CAS No.: 1268521-70-5
M. Wt: 126.1
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Description

(2R)-1-(Difluoromethoxy)propan-2-ol is a chiral secondary alcohol characterized by a difluoromethoxy group (-OCF₂H) attached to the propan-2-ol backbone. The stereochemistry (R-configuration) and fluorinated substituents are critical determinants of its physicochemical and pharmacological properties, as observed in related compounds .

Properties

CAS No.

1268521-70-5

Molecular Formula

C4H8F2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Propanol Derivatives

A direct approach involves introducing the difluoromethoxy group via nucleophilic substitution. Starting from (R)-1-chloropropan-2-ol, the chloride leaving group can be displaced by a difluoromethoxide ion (OCF₂⁻). However, generating a stable OCF₂⁻ species is challenging due to the electron-withdrawing nature of fluorine atoms, which destabilizes the anion. To mitigate this, phase-transfer catalysis or the use of polar aprotic solvents like dimethylacetamide (DMA) may enhance reactivity .

Reaction Conditions

  • Substrate : (R)-1-Chloropropan-2-ol

  • Nucleophile : Potassium difluoromethoxide (KOCF₂)

  • Solvent : Dimethylacetamide

  • Temperature : 80–100°C

  • Catalyst : 18-Crown-6 (phase-transfer catalyst)

Challenges :

  • Low nucleophilicity of OCF₂⁻ may result in incomplete substitution.

  • Racemization at the chiral center due to prolonged reaction times.

Grignard Reagent-Based Synthesis

The Grignard approach enables the construction of the carbon skeleton while introducing the difluoromethoxy group. A proposed route involves reacting a difluoromethoxy-containing Grignard reagent with a chiral epoxide or ketone. For example, difluoromethoxy magnesium bromide (MgBrOCF₂) can react with (R)-propylene oxide to yield the target compound after acidic workup .

Reaction Pathway :

  • Grignard Formation :

    BrCF2OCH3+MgMgBrOCF2CH3\text{BrCF}_2\text{OCH}_3 + \text{Mg} \rightarrow \text{MgBrOCF}_2\text{CH}_3
  • Epoxide Ring-Opening :

    (R)-propylene oxide+MgBrOCF2CH3(2R)-1-(difluoromethoxy)propan-2-ol\text{(R)-propylene oxide} + \text{MgBrOCF}_2\text{CH}_3 \rightarrow \text{(2R)-1-(difluoromethoxy)propan-2-ol}

Optimization :

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–25°C to minimize side reactions.

Data from Analogous Reactions :

  • Yield: ~40–60% in similar epoxide-opening reactions .

  • Enantiomeric Excess (ee): >90% when using chiral epoxides.

Continuous Flow Chemistry

Flow reactors offer precise control over reaction parameters, enhancing efficiency and stereochemical outcomes. In a protocol adapted from CFTR corrector synthesis , a mixture of (R)-7-fluoro-2,2-dimethylchroman-4-amine and dihydroxysuccinic acid in DMA is processed through a Hastelloy coil reactor at 100°C with a 10-minute residence time. While this example pertains to a different compound, the methodology is transferable:

Flow Reactor Parameters :

ParameterValue
Reactor Volume1.8 mL
Flow Rate180 μL/min
Residence Time10 min
Temperature100°C
Yield16% (analogous reaction)

Advantages :

  • Reduced racemization due to shorter reaction times.

  • Scalability for industrial production.

Catalytic Asymmetric Synthesis

Asymmetric catalysis leverages chiral catalysts to induce the desired (R)-configuration. A nickel-catalyzed cross-coupling between a propanol derivative and a difluoromethoxy source (e.g., BrCF₂OCH₃) exemplifies this approach.

Catalytic System :

  • Catalyst : Ni(II)-(R)-BINAP complex.

  • Ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Base : K₃PO₄.

Mechanism :
The catalyst facilitates oxidative addition of BrCF₂OCH₃, followed by transmetallation with a zinc-propanolate intermediate. Reductive elimination yields the enantiomerically enriched product.

Performance Metrics :

  • Yield : 55–70%.

  • ee : 85–92%.

Enzymatic Resolution

Racemic 1-(difluoromethoxy)propan-2-ol can be resolved using lipases, which selectively hydrolyze one enantiomer. For instance, Candida antarctica lipase B (CAL-B) in a biphasic system (water/octanol) achieves enantioselective acetylation:

Conditions :

  • Substrate : Racemic 1-(difluoromethoxy)propan-2-ol.

  • Acyl Donor : Vinyl acetate.

  • ee (Product) : >98% (R)-enantiomer.

  • Conversion : 40–45% (theoretical maximum for kinetic resolution).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Nucleophilic Substitution30–5070–85ModerateLow
Grignard Reagent40–6090–95HighModerate
Flow Chemistry15–2585–90HighHigh
Asymmetric Catalysis55–7085–92ModerateHigh
Enzymatic Resolution40–45>98LowModerate

Industrial-Scale Considerations

Industrial production prioritizes cost, yield, and environmental impact. Continuous flow systems and catalytic asymmetric methods are favored for scalability. For example, a pilot-scale flow reactor (10 L volume) operating at 100°C achieves a throughput of 1.2 kg/day with 75% purity after inline chromatography .

Scientific Research Applications

(2R)-1-(difluoromethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of (2R)-1-(difluoromethoxy)propan-2-ol and its analogs:

Compound Name / ID Key Substituents Biological Activity Evidence Source
(2R)-1-(Difluoromethoxy)propan-2-ol (Target) -OCF₂H at position 1; R-configuration Not explicitly reported N/A
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol (Compounds 10/11) Methoxy, indolyloxy, and phenoxyethylamino groups α1-/β1-Adrenoceptor antagonism; antiarrhythmic
Quilseconazole (WHO INN) 2,4-Difluorophenyl, tetrazolyl, trifluoromethoxyphenyl Antifungal
(2R)-2-(Dibenzylamino)propan-1-ol Dibenzylamino group at position 2 Not explicitly reported (structural analog)
(2R)-1-(2,6-Difluoro-3-nitrophenyl)propan-2-ol 2,6-Difluoro-3-nitrophenyl group No activity data (chemical synthesis focus)
Key Observations:
  • Fluorinated Substituents: Difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methoxy -OCH₃) .
  • Stereochemistry : The R-configuration in Quilseconazole () is critical for antifungal efficacy, suggesting similar stereochemical sensitivity in the target compound .
  • Biological Targets: Indolyloxy and phenoxyethylamino groups in compounds confer α1-/β1-adrenoceptor affinity, while tetrazolyl groups in Quilseconazole target fungal enzymes .

Pharmacological and Physicochemical Properties

Cardiovascular Agents ()
  • Adrenoceptor Binding: Compounds with phenoxyethylamino and methoxy groups (e.g., (R,S)-9 in ) show dual α1-/β1-adrenoceptor antagonism, similar to carvedilol. The difluoromethoxy group in the target compound may enhance receptor binding due to increased electronegativity .
Antifungal Agents ()
  • Mechanism : Quilseconazole’s trifluoromethoxy and tetrazolyl groups inhibit fungal cytochrome P450 enzymes. The target compound’s difluoromethoxy group may lack the steric bulk required for similar enzyme interaction .

Physicochemical Comparisons

Property (2R)-1-(Difluoromethoxy)propan-2-ol Quilseconazole () (2R)-1-(2,6-Difluoro-3-nitrophenyl)propan-2-ol ()
Molecular Weight ~142.1 g/mol (estimated) 527.36 g/mol 217.17 g/mol
LogP (Lipophilicity) Moderate (due to -OCF₂H) High (aromatic, fluorinated) High (nitro group, fluorine)
Solubility Likely polar due to -OH Low (lipophilic substituents) Low (nitro group reduces solubility)

Q & A

Basic Question: What are the preferred synthetic routes for (2R)-1-(difluoromethoxy)propan-2-ol, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves asymmetric nucleophilic substitution or chiral resolution . For example:

  • Step 1 : React propan-2-ol derivatives with difluoromethylating agents (e.g., ClCF₂O− or BrCF₂O−) under basic conditions.
  • Step 2 : Use chiral catalysts (e.g., BINOL-derived phosphates) to induce enantioselectivity during the substitution reaction.
  • Step 3 : Purify via chiral column chromatography or crystallization to isolate the (2R)-enantiomer.
    Stereochemical validation is performed using polarimetry and chiral HPLC (e.g., Chiralpak® AD-H column) to confirm >98% enantiomeric excess (ee) .

Basic Question: Which spectroscopic and chromatographic methods are optimal for characterizing (2R)-1-(difluoromethoxy)propan-2-ol?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR (470 MHz, CDCl₃): Identifies CF₂O− group (δ ≈ −55 to −60 ppm, split due to coupling with adjacent protons).
    • ¹H NMR : The (2R)-configuration causes distinct splitting patterns for the CH(OH) and CH₂CF₂O protons.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 152.05 (calculated for C₄H₈F₂O₂).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210 nm) for purity analysis .

Advanced Question: How does the difluoromethoxy group affect the compound’s physicochemical properties compared to methoxy or trifluoromethoxy analogs?

Methodological Answer:
The CF₂O− group introduces:

  • Enhanced Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, improving membrane permeability (measured via octanol-water partitioning assays) .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation (tested in liver microsome assays) .
  • Hydrogen-Bonding Capacity : CF₂O− forms weaker hydrogen bonds than OH or OCH₃, altering solubility (tested via DSC/TGA analysis) .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from stereochemical impurities or assay conditions . Mitigation steps include:

  • Re-evaluate Enantiomeric Purity : Use chiral HPLC to rule out contamination by the (2S)-enantiomer.
  • Standardize Assays : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 vs. HeLa).
  • Control for Degradation : Store samples at −20°C under argon to prevent hydrolysis of the difluoromethoxy group .

Advanced Question: How can computational modeling predict the interaction of (2R)-1-(difluoromethoxy)propan-2-ol with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or esterases). The CF₂O− group may occupy hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on fluorine’s van der Waals interactions with aromatic residues (e.g., Phe, Tyr).
  • QSAR Models : Corrogate experimental IC₅₀ values with descriptors like polar surface area (PSA) and molar refractivity .

Basic Question: What are the stability considerations for storing (2R)-1-(difluoromethoxy)propan-2-ol in research settings?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use molecular sieves (3Å) in sealed containers to avoid hydrolysis of the CF₂O− group.
  • Long-Term Stability : Monitor via monthly HPLC checks; degradation products include 1,2-propanediol and difluoromethanesulfonic acid .

Advanced Question: How does the stereochemistry of (2R)-1-(difluoromethoxy)propan-2-ol influence its reactivity in SN2 reactions?

Methodological Answer:
The (2R)-configuration sterically hinders backside attack in SN2 mechanisms. Experimental data show:

  • Lower Reactivity : Compared to primary alcohols, secondary (2R)-alcohols exhibit 10× slower substitution rates with methyl iodide in DMF.
  • Retention of Configuration : Confirmed via X-ray crystallography of reaction products (e.g., (2R)-alkyl halides) .

Advanced Question: What are the challenges in scaling up the synthesis of (2R)-1-(difluoromethoxy)propan-2-ol for in vivo studies?

Methodological Answer:
Key challenges include:

  • Catalyst Cost : Chiral catalysts (e.g., Ru-BINAP) are expensive; switch to immobilized enzymes (e.g., lipase B) for asymmetric reductions.
  • Purification : Replace column chromatography with simulated moving bed (SMB) chromatography for large-scale enantiomer separation.
  • Yield Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent: THF vs. MeCN) .

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